4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core linked via a piperazine bridge to a 2,5,6-trimethylpyrimidine moiety. Its structural complexity arises from the combination of two nitrogen-rich heterocycles (pyrazolo-pyrimidine and pyrimidine) and a flexible piperazine spacer.
Properties
IUPAC Name |
2,5-dimethyl-7-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-12-11-18(26-17(20-12)10-13(2)23-26)24-6-8-25(9-7-24)19-14(3)15(4)21-16(5)22-19/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUESFGLRJFVRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine is a complex organic molecule that has gained attention in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 407.5 g/mol. The compound features a unique arrangement that combines a pyrazolo[1,5-a]pyrimidine moiety with a piperazine ring and a trimethylpyrimidine structure.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N9 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 6-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
| InChI Key | QCOURTCYRANJGN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within various biological pathways. It has been shown to modulate the activity of certain kinases and phosphodiesterases, which are crucial for signal transduction in cells.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in nucleic acid metabolism.
- Receptor Binding : It exhibits affinity for various receptors, potentially influencing neurotransmitter systems.
Biological Activity
Research indicates that this compound demonstrates significant biological activities, including:
- Antiviral Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-HIV properties. For instance, compounds similar to the one discussed have been tested against HIV strains with promising results in inhibiting viral replication .
- Anticancer Properties : Some studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways .
- Neuroprotective Effects : There is emerging evidence indicating that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of similar compounds, researchers evaluated the effectiveness against HIV-1 using an MTT assay. The results indicated that certain analogs exhibited EC50 values ranging from 100 nM to 400 nM, showcasing their potential as effective anti-HIV agents .
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines revealed that the compound led to significant reductions in cell viability at concentrations as low as 50 µM. Mechanistic studies indicated that this was due to the activation of caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[1,5-a]pyrimidine core or piperazine substituents can significantly impact potency and selectivity.
Notable SAR Findings:
- Substituting different groups on the piperazine ring has been shown to enhance binding affinity for target receptors.
- Variations in the trimethylpyrimidine component can alter metabolic stability and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Groups : Compounds like 4n () and the patent-derived analogs () use CF₃ groups to improve metabolic stability and binding affinity, whereas the target compound employs methyl groups for similar steric effects but reduced electronegativity .
- Piperazine Linkers : The target compound’s piperazine bridge contrasts with morpholine or aryl-piperazine moieties in analogs (e.g., Compound 32, ), which may alter pharmacokinetics due to differences in hydrogen-bonding capacity .
Pyrimidine Ring Variations
- Trimethylpyrimidine vs. Pyrimidinones: The target compound’s fully substituted pyrimidine lacks the 7(4H)-one oxygen seen in MK9 (), reducing hydrogen-bond donor capacity but increasing hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
